molecular formula C29H27N2O12P B8205344 Proteinase, Tritirachium album serine

Proteinase, Tritirachium album serine

Cat. No.: B8205344
M. Wt: 626.5 g/mol
InChI Key: OUPAKHMWUJJXOM-UHFFFAOYSA-N
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Description

Proteinase, Tritirachium album serine is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including nitro, hydroxyl, and phosphonooxy groups, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proteinase, Tritirachium album serine typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, followed by the introduction of various substituents. Key steps may include:

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Nitro Group: Nitration of an aromatic precursor using a mixture of concentrated sulfuric acid and nitric acid.

    Hydroxylation: Introduction of the hydroxyl group via hydroboration-oxidation or other suitable methods.

    Phosphorylation: Addition of the phosphonooxy group using a phosphorylating agent such as phosphorus oxychloride.

    Final Coupling: Coupling of the intermediate compounds to form the final product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Proteinase, Tritirachium album serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The ester and phosphonooxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phosphoric acid derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Halogenated or sulfonated aromatic derivatives.

    Hydrolysis: Carboxylic acid and phosphoric acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications makes it useful in the design of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound can be used as a probe to study biochemical pathways and interactions, particularly those involving phosphorylation and dephosphorylation.

    Industrial Applications: Potential use as a precursor for the synthesis of other complex organic molecules or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of Proteinase, Tritirachium album serine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biochemical pathways. The presence of the phosphonooxy group suggests potential interactions with phosphorylation-dependent signaling pathways. The nitro and hydroxyl groups may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: Lacks the phosphonooxy group, which may affect its reactivity and applications.

    (4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-hydroxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: Contains a hydroxyl group instead of the phosphonooxy group, potentially altering its chemical properties and biological activity.

Uniqueness

The presence of the phosphonooxy group in Proteinase, Tritirachium album serine distinguishes it from similar compounds, potentially enhancing its utility in applications involving phosphorylation and related biochemical processes. Additionally, the combination of nitro, hydroxyl, and phosphonooxy groups provides a unique set of reactivity and binding properties that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPAKHMWUJJXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O12P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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